N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-dihydroxy-2-methylpropan-2-yl)-N-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(7-15,8-16)14-11(18)10(17)13-9-5-3-2-4-6-9/h2-6,15-16H,7-8H2,1H3,(H,13,17)(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWXOYAJEXJJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)NC(=O)C(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N’-phenylethanediamide typically involves the reaction of 2-hydroxy-1-(hydroxymethyl)-1-methylethylamine with phenylethanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N’-phenylethanediamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing production costs. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N’-phenylethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
Scientific Research Applications
N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N’-phenylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N’-phenylethanediamide involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The hydroxyl and amide groups play a crucial role in these interactions, allowing the compound to bind to specific proteins or enzymes and modulate their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structure : Benzamide core with a 2-hydroxy-1,1-dimethylethyl group and 3-methyl substituent.
Key Differences :
- Backbone : Benzamide (single amide) vs. ethanediamide (dual amide).
- Functional Groups : Lacks a hydroxymethyl group but includes a methyl substituent on the aromatic ring.
3-Chloro-N-phenyl-phthalimide
Structure : Phthalimide core with a chloro substituent and N-phenyl group.
Key Differences :
- Core Structure : Rigid phthalimide (cyclic imide) vs. flexible ethanediamide.
- Reactivity : Chloro group in phthalimide enables nucleophilic substitution, whereas the target compound’s hydroxyl groups may participate in hydrogen bonding or oxidation reactions.
Hydroxamic Acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide)
Structure : Hydroxamic acid group (–CONHOH) with aromatic or aliphatic substituents.
Key Differences :
- Functional Groups : Hydroxamic acids feature a hydroxylamine-linked amide, enabling strong metal chelation (e.g., Fe³⁺, Zn²⁺) compared to the target compound’s hydroxyl and amide groups.
N-Substituted Acetamides (e.g., N-[2-hydroxy-5-(substituted)phenyl]acetamide)
Structure : Acetamide backbone with hydroxyl and arylalkyl substituents.
Key Differences :
- Backbone : Single acetamide vs. ethanediamide.
- Substituents : Methoxy and methyl groups in analogs vs. hydroxymethyl and phenyl in the target.
Research Implications and Gaps
- Coordination Chemistry : The target compound’s dual amide and hydroxyl groups warrant exploration in catalysis or metal-organic frameworks (MOFs), leveraging lessons from benzamide derivatives .
- Synthetic Challenges : Branched hydroxyl groups may complicate purification, as seen in analogs requiring X-ray crystallography for structural confirmation .
Biological Activity
N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide, also known as a derivative of phenylurea, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesizing findings from diverse studies and presenting relevant data tables.
- Molecular Formula : C11H16N2O2
- Molecular Weight : 220.26 g/mol
- CAS Number : 374548-62-2
The compound exhibits its biological activity primarily through modulation of various biochemical pathways. It has been reported to function as a positive allosteric modulator for certain receptors, enhancing receptor responses without acting as an agonist. This property is particularly relevant in the context of neuropharmacology, where such modulation can lead to therapeutic effects in conditions like schizophrenia and Parkinson's disease.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The compound has also shown promising antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 45.5 |
| ABTS | 30.2 |
Case Studies
- Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of the compound in animal models of neurodegeneration. Results indicated a significant reduction in neuronal apoptosis and inflammation markers when treated with the compound.
- Psychotropic Effects : Another investigation assessed the impact of this compound on locomotor activity in rodent models. The results demonstrated that the compound could modulate dopamine release, providing insights into its potential use for treating psychotic disorders.
- Antidiabetic Properties : Recent research highlighted the compound's ability to enhance insulin sensitivity in diabetic mouse models, suggesting a role in glucose metabolism improvement.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies report:
- Bioavailability : Approximately 60% following oral administration.
- Half-life : Approximately 4 hours in plasma.
- Metabolism : Primarily hepatic, with metabolites showing reduced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
